N,N-dimethyl-1-(naphthalen-1-yl)methanamine
Description
N,N-Dimethyl-1-(naphthalen-1-yl)methanamine is a tertiary amine featuring a naphthalen-1-ylmethyl group attached to a dimethylamino moiety. Its molecular formula is C₁₃H₁₅N, with a molecular weight of 185.27 g/mol. The compound is structurally characterized by a methylene (-CH₂-) bridge between the naphthalene ring and the dimethylamine group, distinguishing it from derivatives where the amine is directly bonded to the aromatic system.
This compound serves as a precursor in organic synthesis, particularly for quaternary ammonium salts (e.g., N,N,N-trimethyl-1-(naphthalen-1-yl)ethan-1-aminium triflate). It is also relevant in medicinal chemistry, with structural analogs showing antimicrobial and antifungal activities. Spectral data (e.g., ¹H NMR, HRMS) for related compounds suggest moderate polarity and solubility in organic solvents like dichloromethane and ethanol.
Properties
IUPAC Name |
N,N-dimethyl-1-naphthalen-1-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-14(2)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKSORMJFKONON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295222 | |
| Record name | 1-naphthalenemethanamine, n,n-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16413-71-1 | |
| Record name | 1-[(Dimethylamino)methyl]naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16413-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 100674 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016413711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16413-71-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-naphthalenemethanamine, n,n-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct N,N-Dimethylation Using Formaldehyde and Aminomethyl Naphthalene
Another approach involves the methylation of 1-(naphthalen-1-yl)methanamine or its N-methyl derivative using formaldehyde under reductive amination conditions.
- Reactants: 1-methyl-aminomethyl naphthalene, formaldehyde.
- Conditions: Sodium dihydrogen phosphate as catalyst in 1,4-dioxane/water mixture at 60°C for 10 minutes.
- Yield: High yield reported (~96%).
This method is a one-pot reaction that introduces the dimethylamino group efficiently, suitable for laboratory-scale synthesis.
| Parameter | Details |
|---|---|
| Catalyst | Sodium dihydrogen phosphate |
| Solvent | 1,4-dioxane/water |
| Temperature | 60°C |
| Reaction Time | 10 minutes |
| Yield | ~96% |
Palladium-Catalyzed C-H Dimethylamination Using N,N-Dimethylformamide
A recent advanced synthetic method involves direct palladium-catalyzed C-H dimethylamination of 1-chloromethylnaphthalenes using N,N-dimethylformamide as the dimethylamino source.
- Catalyst: Palladium complex.
- Substrate: 1-chloromethylnaphthalene derivatives.
- Mechanism: Oxidative addition of Pd(0) to C-Cl bond, followed by C-H activation and dimethylamination transfer from DMF.
- Advantages: Direct introduction of the dimethylamino group without pre-functionalization.
- Reaction Setup: Conducted in oven-dried Schlenk tubes under nitrogen atmosphere, solvents purified, and reactions monitored by NMR.
- Yields: Good to excellent yields reported, with scalability demonstrated.
| Step | Conditions/Details |
|---|---|
| Catalyst | Pd-based complex |
| Substrate | 1-chloromethylnaphthalene |
| Dimethylamine source | N,N-dimethylformamide (DMF) |
| Atmosphere | Nitrogen |
| Solvent | THF or other dry solvents |
| Temperature | Room temperature to mild heating |
| Yield | Moderate to high (varies with substrate) |
Source: Organic & Biomolecular Chemistry, 2023
Summary Table of Preparation Methods
| Method | Key Reactants/Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|
| N-Methylformamide + 1-chloromethylnaphthalene (Two-step) | KOH, phase transfer catalyst, acid hydrolysis | 41-85 | Economical, scalable, no hydrogenation | Industrially practical |
| Reductive Methylation with Formaldehyde | Sodium dihydrogen phosphate, 1,4-dioxane/water | ~96 | One-pot, high yield | Suitable for lab scale |
| Pd-Catalyzed C-H Dimethylamination | Pd catalyst, DMF, inert atmosphere | Moderate-High | Direct amination, avoids pre-functionalization | Advanced synthetic method |
| Ru/C Catalyzed N-Dimethylation | Ru/C, formaldehyde, H2 gas, autoclave | High | One-pot, selective, green byproduct | Versatile, applicable for various amines |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : N,N-dimethyl-1-(naphthalen-1-yl)methanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Common Reagents: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Major Products: N-oxides or other oxidized amine derivatives.
-
Reduction: : The compound can be reduced to form secondary amines or other reduced products.
Common Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: Secondary amines or other reduced derivatives.
-
Substitution: : this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products: Substituted amine derivatives.
Scientific Research Applications
Chemistry
Catalysis : N,N-Dimethyl-1-(naphthalen-1-yl)methanamine acts as a ligand in coordination chemistry, forming complexes with transition metals that serve as catalysts in various organic reactions. Its ability to stabilize metal centers enhances catalytic efficiency in processes such as oxidation and reduction reactions .
Organic Synthesis : The compound serves as an intermediate for synthesizing more complex organic molecules, leveraging its unique structural properties to facilitate various chemical transformations.
Biology
Biochemical Studies : Due to its structural similarity to biologically active amines, this compound is explored for its potential in enzyme inhibition and receptor binding studies. Its interactions with neurotransmitter systems suggest possible applications in neuropharmacology .
Pharmacological Potential : Research indicates that this compound may exhibit antidepressant-like effects by modulating serotonin reuptake mechanisms. Additionally, it has shown inhibitory effects on cytochrome P450 enzymes (e.g., CYP2D6 and CYP1A2), which could lead to significant drug-drug interactions when co-administered with other medications .
Dyes and Pigments
The aromatic structure of this compound makes it suitable for producing dyes and pigments. Its stability and reactivity allow for the development of colorants used in various materials.
Polymers
Incorporating this compound into polymeric materials can modify their properties, enhancing performance characteristics such as thermal stability and mechanical strength. Its application in polymer science is an area of ongoing research .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
- Antidepressant Potential : A study focused on naphthalene derivatives indicated that modifications can enhance serotonin reuptake inhibition, suggesting therapeutic implications for mood disorders .
- Drug Metabolism : Investigations into cytochrome P450 interactions emphasized the importance of understanding metabolic pathways influenced by this compound, providing insights into potential drug interactions.
- Synthetic Pathways : Research into synthetic methodologies revealed efficient routes for producing high-purity derivatives that may exhibit enhanced biological activities compared to their parent compounds .
Mechanism of Action
The mechanism by which N,N-dimethyl-1-(naphthalen-1-yl)methanamine exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The naphthalene ring provides hydrophobic interactions, while the amine group can form hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The table below summarizes structural analogs, highlighting differences in aromatic systems, substituents, and applications:
Key Comparative Insights
Physicochemical Properties
- Solubility : The methylene bridge in the target compound improves solubility in polar solvents compared to N,N-dimethylnaphthalen-1-amine (direct amine attachment).
- Thermal Stability : Quaternary ammonium derivatives (e.g., triflate salts) exhibit higher stability in acidic conditions.
Electronic Effects
Biological Activity
N,N-Dimethyl-1-(naphthalen-1-yl)methanamine, known by its CAS number 16413-71-1, is a tertiary amine characterized by a naphthalene ring structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology. The following sections detail its synthesis, biological activities, and related research findings.
This compound has the molecular formula and a molecular weight of approximately 185.27 g/mol. It is an off-white powder with significant lipophilicity, indicated by log P values suggesting good membrane permeability.
The synthesis of this compound can be achieved through various methods, including reductive amination processes. A typical synthetic route involves the reaction of naphthalene derivatives with dimethylamine in the presence of reducing agents .
Pharmacological Potential
Research indicates that this compound may exhibit biological activity relevant to several therapeutic areas:
- Neurotransmitter Interaction : Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly as potential antidepressants or stimulants. The naphthalene moiety may enhance interactions with biological targets involved in mood regulation .
- Cytochrome P450 Inhibition : In vitro studies suggest that this compound may inhibit specific cytochrome P450 enzymes, such as CYP2D6 and CYP1A2. This inhibition could lead to significant drug-drug interactions when co-administered with other medications metabolized by these pathways.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N,N-Dimethyl-1-naphthylamine | Tertiary Amine | Neurotransmitter modulation |
| N-Methyl-1-(naphthalen-1-yl)methanamine | Secondary Amine | Antifungal agent precursor |
| 4-Methyl-N,N-dimethylaniline | Aromatic Amine | Potential carcinogenic properties |
Case Studies and Research Findings
Recent studies have explored the synthesis and biological implications of this compound:
- Antidepressant Potential : A study examined the effects of naphthalene derivatives on serotonin reuptake inhibition, suggesting that modifications in the naphthalene structure could enhance antidepressant activity .
- Drug Metabolism : Research on cytochrome P450 interactions highlighted the importance of this compound in understanding drug metabolism pathways and potential interactions with other therapeutic agents .
- Synthetic Pathways : Investigations into synthetic methodologies revealed efficient routes for producing high-purity derivatives that may exhibit enhanced biological activities compared to their parent compounds .
Q & A
Q. What are the standard synthetic protocols for preparing N,N-dimethyl-1-(naphthalen-1-yl)methanamine, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via alkylation of naphthalen-1-ylmethanamine derivatives. For example:
- Stepwise alkylation : Reacting 1-(naphthalen-1-yl)methanamine with methylating agents like methyl iodide or formaldehyde in the presence of a base (e.g., NaBH₃CN or HCOOH). Optimization involves adjusting stoichiometry, temperature (e.g., 50–55°C), and solvent (e.g., acetonitrile or dichloromethane) .
- Purification : Column chromatography (e.g., silica gel with pentane:EtOAc = 9:1) or precipitation as hydrochloride salts yields >95% purity .
- Yield improvements : Excess dimethylamine (3–4 equivalents) and prolonged reaction times (3–4 hours) enhance conversion, achieving yields up to 91.6% .
Q. How is the structure of this compound validated experimentally?
Key characterization methods include:
- 1H/13C NMR : Distinct signals for dimethylamino protons (δ 2.20–2.28 ppm) and naphthyl aromatic protons (δ 7.1–8.5 ppm) confirm substitution patterns .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 276.1755) validate molecular weight .
- IR spectroscopy : Absence of primary amine N–H stretches (~3300 cm⁻¹) confirms dimethylation .
Q. What physicochemical properties (e.g., solubility, logP) are critical for designing in vitro assays?
- Solubility : Moderately soluble in water (0.0103 mg/mL) but highly soluble in organic solvents (e.g., CH₂Cl₂, MeOH). Adjust pH via hydrochloride salt formation for aqueous stability .
- Lipophilicity : Consensus logP = 3.4, indicating moderate membrane permeability. Predicted high BBB permeability (BOILED-Egg model) supports CNS-targeted studies .
- Synthetic accessibility : Score of 2.85 (1 = easy), enabling rapid analog synthesis .
Advanced Research Questions
Q. How do structural modifications (e.g., substitution on naphthyl or amine groups) affect bioactivity, such as COX-2 inhibition?
- Pharmacophore optimization : Introducing sulfonyl groups (e.g., 6-(4-(methylsulfonyl)phenyl) enhances COX-2 inhibition (IC₅₀ = 0.08–0.16 µM). Docking studies reveal tight binding to the COX-2 active site, mimicking SC558 .
- Chirality effects : Enantiomers of naphthylethylamine derivatives show divergent antifungal activity (e.g., (R)-isomers exhibit 61–77% inhibition against Candida spp. via ergosterol biosynthesis disruption) .
Q. What experimental strategies resolve contradictions in biological data (e.g., CYP inhibition vs. selectivity)?
- Enzyme inhibition profiling : Use SVM models to predict CYP interactions (e.g., CYP1A2/2D6/3A4 inhibition risk ). Validate via fluorometric assays.
- Off-target screening : Pair in silico predictions (e.g., SwissTargetPrediction) with kinome-wide profiling to exclude false positives .
- Data normalization : Compare IC₅₀ values against reference inhibitors (e.g., ketoconazole for CYP3A4) to contextualize potency .
Q. How can catalytic applications of this compound derivatives be explored in asymmetric synthesis?
- Pincer ligand design : Incorporate pyridyl or phenyl groups (e.g., N,N-dimethyl-1-(3-(pyridin-2-yl)phenyl)methanamine) to stabilize palladacycles for Suzuki-Miyaura coupling. Characterize via X-ray crystallography and NMR .
- Reaction optimization : Screen solvents (e.g., THF vs. DMF), temperatures (25–80°C), and bases (K₂CO₃ vs. Cs₂CO₃) to enhance catalytic turnover .
Methodological Guidance
- Contradiction analysis : Cross-validate solubility predictions (e.g., ESOL vs. Ali models ) with experimental shake-flask assays.
- Structural analogs : Use fragment-based design (e.g., imidazo[2,1-b]thiazole cores ) to balance potency and metabolic stability.
- Catalytic studies : Employ SHELXL for crystallographic refinement of ligand-metal complexes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
